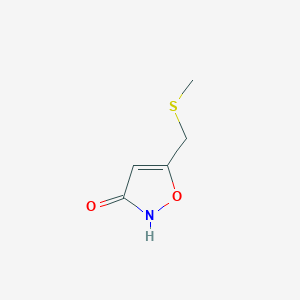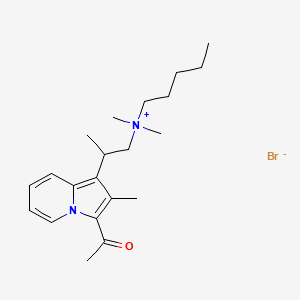
(2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylpentylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylpentylammonium bromide is a complex organic compound with a unique structure that includes an indolizine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylpentylammonium bromide typically involves multiple steps. The initial step often includes the formation of the indolizine ring, which can be achieved through cyclization reactions involving amido-nitriles
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylpentylammonium bromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学研究应用
Chemistry
In chemistry, (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylpentylammonium bromide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be used in the study of indolizine derivatives, which are known for their biological activities . It might be used to investigate the interactions of indolizine compounds with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Indolizine derivatives have shown promise in various therapeutic areas, including antiviral and anticancer activities .
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to industrial products.
作用机制
The mechanism of action of (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylpentylammonium bromide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biochemical pathways . The compound’s effects are likely mediated through binding to these targets, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds include other indolizine derivatives, such as those with different substituents on the indolizine ring . These compounds share a common core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties.
Uniqueness
What sets (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylpentylammonium bromide apart is its specific combination of functional groups. This unique structure might confer distinct properties, making it particularly useful in certain applications.
Conclusion
This compound is a compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and innovations.
属性
CAS 编号 |
66902-66-7 |
|---|---|
分子式 |
C21H33BrN2O |
分子量 |
409.4 g/mol |
IUPAC 名称 |
2-(3-acetyl-2-methylindolizin-1-yl)propyl-dimethyl-pentylazanium;bromide |
InChI |
InChI=1S/C21H33N2O.BrH/c1-7-8-11-14-23(5,6)15-16(2)20-17(3)21(18(4)24)22-13-10-9-12-19(20)22;/h9-10,12-13,16H,7-8,11,14-15H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
NIHDBMSFISHLLC-UHFFFAOYSA-M |
规范 SMILES |
CCCCC[N+](C)(C)CC(C)C1=C2C=CC=CN2C(=C1C)C(=O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


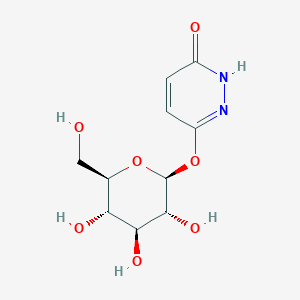

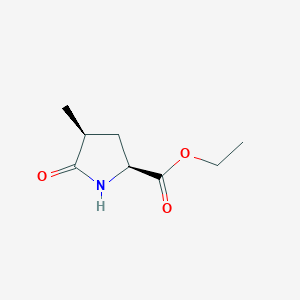

![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
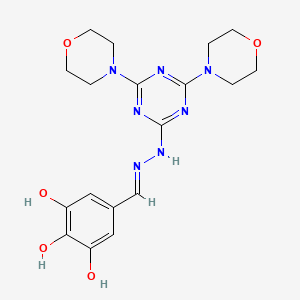
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
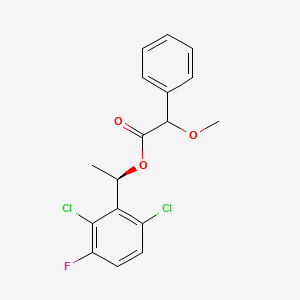

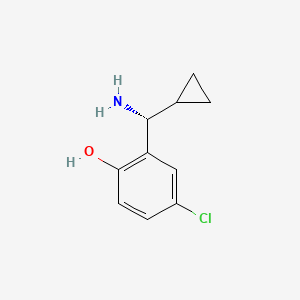
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
